Eukaryotic Translation Initiation Factor 4E Inhibitor-1, commonly referred to as eIF4E-IN-1, is a small molecule designed to inhibit the interaction between eukaryotic translation initiation factor 4E and its partner protein eIF4G. This interaction is crucial for the initiation of protein synthesis, making eIF4E-IN-1 a potential therapeutic agent in cancer treatment, where the dysregulation of protein synthesis is often observed.
The compound was developed as part of research aimed at targeting the eIF4E/eIF4G complex, which plays a significant role in regulating translation initiation. The initial discovery of small-molecule inhibitors like eIF4E-IN-1 stemmed from high-throughput screening methods that identified compounds capable of disrupting this critical protein-protein interaction .
eIF4E-IN-1 belongs to the class of small-molecule inhibitors specifically targeting protein-protein interactions within the eukaryotic translation initiation pathway. It is classified under anticancer agents due to its mechanism of action that involves inhibiting translation initiation, thereby reducing cancer cell proliferation .
The synthesis of eIF4E-IN-1 involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Various synthetic strategies can be employed, such as:
The synthesis may include:
eIF4E-IN-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with eIF4E. The specific arrangement allows it to fit into the binding site of eIF4E, disrupting its normal function.
The molecular formula and weight, along with specific stereochemistry (if applicable), are determined through analytical methods. The binding affinity can be quantified using equilibrium dissociation constants derived from binding assays, typically in the micromolar range .
eIF4E-IN-1 primarily functions through competitive inhibition, where it competes with natural substrates for binding to eIF4E. This reaction can be described as follows:
The kinetics of this reaction can be analyzed using various biochemical assays, including stopped-flow kinetics, which allow researchers to measure the rate at which eIF4E-IN-1 binds to eIF4E in real-time .
The mechanism by which eIF4E-IN-1 exerts its effects involves:
Studies have shown that this inhibition leads to decreased levels of proteins associated with cell proliferation and survival in cancer cells, highlighting its potential as an anticancer agent .
eIF4E-IN-1 is typically characterized by:
Key chemical properties include:
Relevant data are often derived from experimental studies or computational predictions based on its molecular structure .
eIF4E-IN-1 has significant potential applications in:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1